molecular formula C11H16N2O2 B1493128 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile CAS No. 2098071-28-2

3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

Cat. No.: B1493128
CAS No.: 2098071-28-2
M. Wt: 208.26 g/mol
InChI Key: IALCMKCQRFNOQS-UHFFFAOYSA-N
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Description

3-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a bicyclic nitrile derivative featuring a hexahydrocyclopenta[c]pyrrol scaffold substituted with a hydroxymethyl group at the 3a position and a 3-oxopropanenitrile moiety. The hydroxymethyl group contributes to polarity and hydrogen-bonding capacity, influencing solubility and target interactions.

Properties

IUPAC Name

3-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALCMKCQRFNOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N3O2C_{13}H_{19}N_3O_2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a cyclopentane moiety fused with a pyrrole ring, which is known for its diverse biological applications.

PropertyValue
Molecular FormulaC13H19N3O2
Molecular Weight235.31 g/mol
CAS Number2097962-86-0

Biological Activity Overview

Research indicates that compounds with similar structural motifs to This compound exhibit various pharmacological properties. These include:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains.
  • Neuroprotective Effects : Compounds resembling this structure have been studied for their potential in neuroprotection.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of functional groups allows for interactions with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways critical in disease processes.

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrole derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways .

Neuroprotective Studies

In vitro studies on neuroprotective effects demonstrated that compounds similar to This compound could reduce oxidative stress in neuronal cells. This was assessed using assays measuring cell viability and reactive oxygen species (ROS) levels .

Anticancer Activity

Research has shown that pyrrole-based compounds can induce apoptosis in cancer cells. For instance, a series of synthesized pyrrole derivatives were tested against HepG2 liver cancer cells, revealing significant cytotoxicity correlated with the structural features of the compounds .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-oneContains azaspiro structureAntimicrobial activity
Hexahydrocyclopenta[c]pyrrole derivativesSimilar ring structureNeuroprotective effects
Pyrrolidine-based inhibitorsAmino and carbonyl groupsAntiviral properties

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, case studies, or comprehensive research findings for the compound "3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile." However, the search results do provide some information regarding the properties of related compounds, which may be relevant.

Chemical Information

  • Name: this compound
  • CAS Number: 2098071-28-2
  • Molecular Weight: 208.26
  • Molecular Formula: C11H16N2O2C_{11}H_{16}N_2O_2

Related Compounds

  • Pyrrole Derivatives: Pyrrole derivatives are a class of heterocyclic compounds with various biological activities, making them promising scaffolds for antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme-inhibiting drugs . Researchers have been inspired to develop novel pyrrole derivatives for treating multidrug-resistant pathogens due to their anticancer and antitubercular properties .
  • N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide:
    • Molecular Formula: C10H19N3O2C_{10}H_{19}N_3O_2
    • Molecular Weight: 213.28 g/mol
    • IUPAC Name: 2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-N'-hydroxyethanimidamide
  • tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate:
    • Molecular Formula: C13H23NO3C_{13}H_{23}NO_3
    • Molecular Weight: 241.33 g/mol
    • IUPAC Name: tert-butyl 3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Potential Research Directions

Given that "this compound" shares structural similarities with biologically active pyrrole derivatives, it may be worthwhile to explore its potential in similar applications . Some possible research directions could include:

  • Antimicrobial and Antiviral Activity: Evaluating the compound's effectiveness against various microbial and viral strains .
  • Antitumor Properties: Investigating its potential to inhibit cancer cell growth and induce apoptosis .
  • Enzyme Inhibition: Studying its ability to inhibit specific enzymes relevant to various diseases .
  • Anti-inflammatory Activity: Assessing its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Pharmacological Relevance References
3-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile Hydroxymethyl at 3a position; 3-oxopropanenitrile ~208.26 (estimated) High polarity due to -OH group; likely moderate solubility in polar solvents Hypothesized RBP4/NMDA receptor modulation (inferred from analogs)
3-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile Methoxymethyl at 3a position (vs. hydroxymethyl) 222.28 Reduced polarity compared to hydroxymethyl; increased lipophilicity Potential prolonged half-life due to methoxy stability; RBP4 antagonist candidate
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile 4,4-Difluoro substitution on bicyclic ring 214.21 Enhanced electronegativity; improved metabolic stability Unreported bioactivity, but fluorination often enhances drug-like properties
3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile Fluorophenyl-pyrrole system (non-bicyclic) 228.22 Aromatic fluorophenyl group; distinct electronic/steric profile Unknown, but fluorophenyl may enhance receptor binding in neurological targets
Compound 33 () 5-(Trifluoromethyl)phenyl; pyrimidine-4-carboxylic acid Not provided High acidity due to carboxylic acid; strong RBP4 antagonism (IC₅₀ = 12 nM) Validated RBP4 antagonist with therapeutic potential in metabolic disorders

Key Structural and Functional Insights

Substituent Effects on Polarity and Solubility: The hydroxymethyl group in the target compound enhances polarity compared to its methoxymethyl analog (), favoring aqueous solubility and hydrogen-bonding interactions. Fluorine substitutions (e.g., 4,4-difluoro in ) introduce electronegativity and metabolic stability, a common strategy in drug design to resist oxidative degradation .

Pharmacological Implications :

  • The hexahydrocyclopenta[c]pyrrol core is shared with Compound 33 (), a potent RBP4 antagonist (IC₅₀ = 12 nM), suggesting the target compound may exhibit similar receptor-binding properties if functionalized appropriately .
  • Analogs with NMDA receptor antagonism () highlight the scaffold’s versatility in neurological applications, where the hydroxymethyl group could modulate blood-brain barrier penetration .

Synthetic Considerations :

  • Synthesis of related compounds (e.g., ) involves coupling reactions (e.g., HBTU-mediated amide formation) and chromatographic purification. The target compound likely requires similar steps, with hydroxymethyl introduction via reductive amination or hydroxylation .

Safety and Handling :

  • Analogs like gliclazide derivatives () are classified as research chemicals, emphasizing the need for stringent safety protocols (e.g., PPE, ventilation) when handling nitrile-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

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